(R)-WM-586

WDR5-MYC inhibitor Covalent inhibitor Protein-protein interaction

Researchers studying WDR5-MYC interactions often lack inhibitors with sustained target engagement and clear pharmacodynamic markers. (R)-WM-586 is a chiral covalent WDR5 inhibitor that forms a stable covalent bond with tyrosine 228 (Y228) in the WDR5 binding pocket, confirmed by high-resolution crystal structure analysis. • Covalent Y228 modification; IC50 = 101 nM in HTRF assay for WDR5-MYC disruption • Stereochemically defined (R)-enantiomer with distinct proteome-wide labeling vs (S)-enantiomer for ABPP controls • Sulfonyl fluoride warhead balances aqueous stability with efficient on-target covalent bond formation

Molecular Formula C20H20F3N5O3S
Molecular Weight 467.5 g/mol
Cat. No. B12381760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-WM-586
Molecular FormulaC20H20F3N5O3S
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESCCCCC(CC1=C(C=C(C=C1F)C2=CC(=CC=C2)S(=O)(=O)F)F)C(=O)NC3=NNN=N3
InChIInChI=1S/C20H20F3N5O3S/c1-2-3-5-13(19(29)24-20-25-27-28-26-20)9-16-17(21)10-14(11-18(16)22)12-6-4-7-15(8-12)32(23,30)31/h4,6-8,10-11,13H,2-3,5,9H2,1H3,(H2,24,25,26,27,28,29)/t13-/m0/s1
InChIKeyBWWWIQSHXJUWBT-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride: A Potent Covalent WDR5 Inhibitor for Targeted Cancer Research


3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride, also known as WM-586, is a chiral covalent inhibitor that selectively targets the WDR5 protein to disrupt its interaction with the oncogenic transcription factor MYC [1]. This compound belongs to the arylsulfonyl fluoride class of electrophilic probes and is characterized by its ability to form a stable covalent bond with tyrosine 228 (Y228) within the WDR5 binding pocket, a mechanism confirmed by high-resolution crystal structure analysis [2].

Covalent WDR5 inhibitor for MYC pathway interaction studies
Chiral sulfonyl fluoride probe for stereoselective chemoproteomics
Target engagement validated by crystal structure (Y228)

3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride: Why Simple Substitution with Other WDR5 Inhibitors is Not Recommended


Generic substitution with other WDR5 inhibitors, including non-covalent peptidomimetics or alternative covalent scaffolds, is scientifically unsound due to fundamental differences in binding mechanism, stereoselectivity, and target engagement profiles. WM-586 is a chiral, covalent inhibitor that modifies a specific tyrosine residue (Y228) in the WDR5 MYC-binding pocket, a mode of action that is not shared by non-covalent inhibitors such as OICR-9429 [1]. Furthermore, the stereochemistry of the (2S)-hexylcarbamoyl side chain is critical for achieving potent and selective covalent modification; the enantiomeric (R)-probe shows distinct proteome-wide labeling patterns, underscoring the need for precise stereochemical control [2]. The sulfonyl fluoride warhead provides a unique reactivity profile that balances aqueous stability with efficient covalent bond formation upon target engagement, a property that cannot be assumed for other electrophilic warheads (e.g., acrylamides or chloroacetamides) [3].

1. Non-covalent inhibitors lack Y228 covalent modification; target engagement profile may not transfer.
2. (R)-enantiomer shows distinct proteome-wide labeling; stereochemistry determines selectivity context.
3. Sulfonyl fluoride warhead stability and reactivity differ from acrylamide/chloroacetamide probes.

3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride: Key Quantitative Differentiation Data for Scientific Selection


Potent Disruption of WDR5-MYC Protein-Protein Interaction in HTRF Assay

WM-586 demonstrates potent inhibition of the WDR5-MYC interaction, achieving an IC50 of 101 nM in a homogenous time-resolved fluorescence (HTRF) assay [1]. This level of potency is comparable to or exceeds that of leading non-covalent peptidomimetic inhibitors, such as OICR-9429 (Kd ≈ 93 nM), but is achieved through a distinct, irreversible covalent mechanism that may offer prolonged target engagement in cellular contexts [2].

IC50 comparison
Head-to-head
IC50 = 101 nM (vs OICR-9429 Kd ≈ 93 nM)
Comparable potency with covalent mechanism may extend target engagement.
Cell-free HTRF assay; cross-study comparison.
WDR5-MYC inhibitor Covalent inhibitor Protein-protein interaction

Covalent Modification of WDR5 Tyrosine 228 Confirmed by High-Resolution Crystal Structure

A 2.30 Å resolution X-ray crystal structure of the WDR5 protein in complex with the enantiomeric (R)-probe (PDB ID: 8F93) unequivocally demonstrates covalent bond formation between the sulfonyl fluoride warhead and the phenolic oxygen of tyrosine 228 (Y228) [1]. This provides atomic-level validation of the covalent binding mechanism, which contrasts sharply with non-covalent inhibitors like OICR-9429 that occupy the same pocket but do not form a covalent adduct [2].

Crystal structure
Head-to-head
Covalent adduct at Y228, 2.30 Å (PDB 8F93) vs non-covalent OICR-9429
Atomic-level validation of covalent binding mode.
Enantiomeric (R)-probe used for structure determination.
Covalent inhibitor Structural biology Target engagement

Stereoselective Target Engagement Drives Proteome-Wide Selectivity

In a direct chemoproteomic comparison, the (S)-enantiomer of WM-586 (the target compound) and its (R)-counterpart were used to map ligandable tyrosines and lysines across the proteome. The (S)-enantiomer exhibited a distinct and more restricted labeling profile, selectively modifying Y228 of WDR5 among 634 identified nucleophilic sites, whereas the (R)-enantiomer showed broader reactivity [1]. This stereoselective engagement is a key differentiator from non-stereoselective covalent inhibitors, which often display higher levels of off-target labeling and associated toxicity [2].

Stereoselective profiling
Head-to-head
(S)-enantiomer restricted to WDR5 Y228; (R)-enantiomer labels broader nucleophilic sites
Stereochemistry reduces off-target labeling in cellular context.
MDA-MB-231 cells; 634 identified sites.
Chemoproteomics Stereoselectivity Off-target profiling

Sulfonyl Fluoride Warhead Balances Stability and Reactivity for Optimal Covalent Probe Performance

The sulfonyl fluoride electrophile in WM-586 exhibits a half-life of >24 hours in aqueous buffer (pH 7.4), demonstrating superior stability compared to other common covalent warheads such as acrylamides (t1/2 ≈ 2-4 hours) or chloroacetamides (t1/2 < 1 hour) [1]. This stability profile ensures that the compound remains intact during cell culture or in vivo administration, minimizing premature hydrolysis and maximizing the fraction of active probe that reaches its intracellular target [2].

Aqueous stability
Class-level
t1/2 > 24 h (sulfonyl fluoride) vs acrylamides ~2–4 h, chloroacetamides
High stability supports reliable cell-based assay performance.
pH 7.4, 37°C; class-level inference from sulfonyl fluoride warheads.
Covalent warhead Sulfonyl fluoride Chemical probe development

3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride: Best Research and Industrial Application Scenarios


Target Validation and Mechanistic Studies of MYC-Driven Cancers

WM-586 is ideally suited for dissecting the role of the WDR5-MYC interaction in cancer cell lines and patient-derived models. Its covalent, stereoselective mechanism enables sustained target engagement, allowing researchers to assess the downstream transcriptional and phenotypic consequences of disrupting this critical oncogenic hub. The confirmed covalent modification of Y228 provides a clear pharmacodynamic marker for target engagement studies [1].

Chemoproteomic Profiling of Ligandable Tyrosine and Lysine Residues

As a chiral sulfonyl fluoride probe, WM-586 can be employed in activity-based protein profiling (ABPP) workflows to identify and quantify ligandable nucleophilic residues (tyrosines and lysines) across the proteome. The distinct labeling patterns of the (S)- and (R)-enantiomers provide a powerful internal control for assessing stereoselective target engagement and filtering out non-specific background labeling [2].

Development of Covalent Chemical Probes and Drug Candidates Targeting WDR5

WM-586 serves as a high-quality starting point for medicinal chemistry optimization programs aimed at developing more drug-like WDR5 inhibitors. Its well-characterized covalent binding mode, defined binding site (Y228), and favorable sulfonyl fluoride warhead stability profile make it an attractive scaffold for structure-guided design and iterative improvement of potency, selectivity, and pharmacokinetic properties [3].

Application
Selection Property
Validation Focus
MYC pathway target validation studies
Covalent binding to WDR5 Y228
MYC transcriptional output and target engagement markers
Chemoproteomic profiling of ligandable residues
Chiral sulfonyl fluoride probe with defined stereoselectivity
Proteome-wide labeling selectivity and background reduction
Covalent probe development targeting WDR5
Well-characterized covalent scaffold and binding site
Structure-guided optimization and PK properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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